molecular formula C9H7F5N2O2 B11780342 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid

Cat. No.: B11780342
M. Wt: 270.16 g/mol
InChI Key: JAXLEPBCTKBHDQ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid is a complex organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.

    Introduction of Fluorinated Groups: The difluoromethyl and trifluoromethyl groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or trifluoromethyl iodide under controlled conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or amines.

    Acetic Acid Group Addition: The acetic acid group is added via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorinated groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Ammonia, amines, fluorinating agents, controlled temperature and pressure.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorinated groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(fluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid
  • 2-(2-Amino-5-(difluoromethyl)-4-(methyl)pyridin-3-yl)acetic acid
  • 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)propionic acid

Uniqueness

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These fluorinated groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various scientific and industrial applications.

Properties

Molecular Formula

C9H7F5N2O2

Molecular Weight

270.16 g/mol

IUPAC Name

2-[2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C9H7F5N2O2/c10-7(11)4-2-16-8(15)3(1-5(17)18)6(4)9(12,13)14/h2,7H,1H2,(H2,15,16)(H,17,18)

InChI Key

JAXLEPBCTKBHDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)CC(=O)O)C(F)(F)F)C(F)F

Origin of Product

United States

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